molecular formula C22H22N4O3S B2622560 N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243023-96-2

N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2622560
CAS No.: 1243023-96-2
M. Wt: 422.5
InChI Key: HOUQFJPDGXFBPO-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. This structure incorporates three methyl groups at positions 2, 7, and 9, a 4-oxo moiety, and an acetamide side chain linked to a 4-methoxybenzyl group. The pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold is notable for its planar, electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-12-9-13(2)24-21-18(12)19-20(30-21)22(28)26(14(3)25-19)11-17(27)23-10-15-5-7-16(29-4)8-6-15/h5-9H,10-11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQFJPDGXFBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2,4,6-trimethylpyridine-3,5-dicarboxylic acid.

    Introduction of the methoxybenzyl group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidine Derivatives

  • Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one core with a phenylamino group at position 2 and a 7-methyl substituent. The acetyl group at position 3 differs from the target compound’s 4-methoxybenzyl acetamide. Its molecular weight (369.44 g/mol) and melting point (143–145°C) reflect reduced steric bulk compared to the target compound .
  • Compound 4f (): Contains a 4-nitrobenzylideneamino substituent at position 3. The nitro group introduces strong electron-withdrawing effects, leading to a higher melting point (218–220°C) and altered reactivity compared to the target’s methoxy group .

Thieno-Pyrimidine Derivatives

  • KS-00003JJB (): A thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 7-phenyl substituent and a 2-chloro-4-methylphenyl acetamide side chain. Its molecular weight (409.89 g/mol) is lower than the target compound’s estimated ~457.5 g/mol, suggesting differences in solubility .
  • 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (): Shares the acetamide side chain but substitutes the pyrido ring with a 4-fluorophenyl group. The fluorine atom’s electronegativity may improve metabolic stability compared to methyl groups .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyrido-thieno-pyrimidine 2,7,9-trimethyl; N-(4-methoxybenzyl) ~457.5 (estimated) Not reported Methoxy, acetamide, methyl
Compound 24 () Pyrido-thieno-pyrimidine 7-methyl; phenylamino; acetyl 369.44 143–145 Acetyl, methyl
4f () Pyrido-thieno-pyrimidine 4-nitrobenzylideneamino 369.40 218–220 Nitro, imine
KS-00003JJB () Thieno-pyrimidine 7-phenyl; N-(2-chloro-4-methylphenyl) 409.89 Not reported Chloro, methyl, phenyl

Key Observations :

  • Methoxy vs. Nitro Groups : The target compound’s 4-methoxybenzyl group offers moderate electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature in 4f. This difference impacts solubility and reactivity .

Biological Activity

N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antibacterial effects, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are known for their varied biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • Induction of apoptosis in cancer cells by activating caspases and promoting DNA fragmentation.
    • Targeting signaling pathways associated with tumor growth and metastasis.

In Vitro Studies

A study demonstrated that derivatives of this compound exhibited significant growth inhibition in several cancer cell lines compared to doxorubicin:

Cell LineIC50 (μM)
HCT-1166.9
HepG-27.5
PC-35.9
MCF-712.8
A-54910.0

These results indicate that N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may be more effective against certain types of cancer cells than others.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. Research indicates that pyrido[3',2':4,5]thieno[3,2-d]pyrimidines can inhibit bacterial growth by disrupting essential cellular processes.

Case Studies

One study focused on the synthesis and antibacterial activity of related compounds:

  • Synthesis Method : Utilized a combination of thieno[2,3-b]pyridines and pyrido[3',2':4,5]thieno derivatives.
  • Results : The synthesized compounds displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of N-(4-methoxybenzyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is crucial for evaluating its therapeutic potential:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier : Moderate permeability suggests potential CNS effects.
  • Toxicity : Preliminary Ames test results indicate low toxicity levels.

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